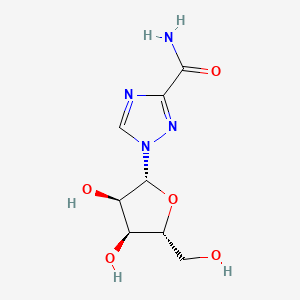

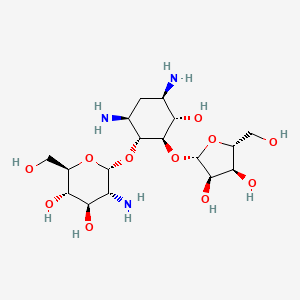

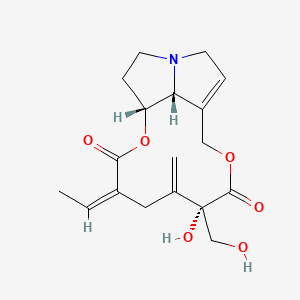

![molecular formula C13H8BrF2N5 B1680693 3-bromo-10-(difluorométhyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazépine CAS No. 883093-10-5](/img/structure/B1680693.png)

3-bromo-10-(difluorométhyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazépine

Vue d'ensemble

Description

RO4938581 est un médicament nootropique inventé en 2009 par une équipe travaillant pour Hoffmann-La Roche. Il agit comme un agoniste inverse sélectif de sous-type au niveau du sous-type alpha 5 du site de liaison de la benzodiazépine sur le récepteur de l'acide gamma-aminobutyrique A . Ce composé s'est révélé prometteur en tant qu'amplificateur cognitif, en particulier dans le contexte de l'apprentissage et de la mémoire .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

The primary target of RO4938581 is the α5 subtype of the benzodiazepine binding site on the GABA A receptor . The GABA A receptor is a major inhibitory neurotransmitter receptor in the brain. The α5 subtype is associated with cognitive functions, making it a promising target for cognitive enhancement .

Mode of Action

RO4938581 acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABA A receptor . An inverse agonist reduces the activity of a receptor beyond its basal level, as opposed to an antagonist which merely blocks the receptor’s activity. This means that RO4938581 reduces the inhibitory effects of the GABA A receptor, potentially enhancing cognitive function .

Biochemical Pathways

It is known that the compound modulates the gabaergic system, which plays a crucial role in numerous neurological processes, including cognition . By selectively targeting the α5 subtype of the GABA A receptor, RO4938581 may influence various downstream effects related to cognitive function .

Result of Action

RO4938581 has been shown to have a promising potential as a nootropic, or cognitive enhancer . Furthermore, it has been investigated for the alleviation of cognitive dysfunction in Down syndrome .

Analyse Biochimique

Biochemical Properties

RO4938581 is a potent inverse agonist at the GABAA α5 receptor . It has both binding and functional selectivity . This compound enhances hippocampal long-term potentiation (LTP), a process that is crucial for learning and memory .

Cellular Effects

RO4938581 has been shown to reverse scopolamine-induced working memory impairment and diazepam-induced spatial learning impairment . This suggests that it has significant effects on various types of cells and cellular processes, particularly those involved in learning and memory.

Molecular Mechanism

The molecular mechanism of action of RO4938581 involves its role as an inverse agonist at the GABAA α5 receptor . By binding to this receptor, it modulates the activity of GABA, the predominant inhibitory neurotransmitter in the mammalian central nervous system .

Dosage Effects in Animal Models

In animal models, RO4938581 has been shown to reverse cognitive impairments at doses of 0.3–1 mg/kg and 1–10 mg/kg . This suggests that the effects of this compound can vary with different dosages.

Méthodes De Préparation

La synthèse du RO4938581 implique plusieurs étapes, commençant par la préparation de la structure de base, qui est une imidazo-triazolo-benzodiazépine. La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle imidazo : Cette étape implique la cyclisation d'un précurseur approprié pour former le cycle imidazo.

Introduction du cycle triazolo : Cette étape implique la formation du cycle triazolo par une réaction de cyclisation.

Formation du cycle benzodiazépine : Cette étape implique la cyclisation de l'intermédiaire pour former le cycle benzodiazépine.

Introduction de substituants :

Les méthodes de production industrielle du RO4938581 impliqueraient probablement l'optimisation de ces étapes de synthèse afin d'assurer un rendement élevé et une pureté élevée du produit final. Cela pourrait inclure l'utilisation d'équipements de synthèse automatisés et de techniques de purification telles que la chromatographie.

Analyse Des Réactions Chimiques

Le RO4938581 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène au composé, ce qui peut conduire à la formation de divers produits d'oxydation.

Réduction : Cette réaction implique l'élimination de l'oxygène ou l'ajout d'hydrogène au composé, conduisant à la formation de produits réduits.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et de l'aluminium et des réactifs de substitution tels que les halogènes. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques utilisées, mais peuvent inclure divers dérivés oxydés, réduits et substitués du RO4938581 .

Applications de la recherche scientifique

Mécanisme d'action

Le RO4938581 agit comme un agoniste inverse sélectif de sous-type au niveau du sous-type alpha 5 du site de liaison de la benzodiazépine sur le récepteur de l'acide gamma-aminobutyrique A . Cela signifie qu'il se lie au récepteur et induit un changement conformationnel qui réduit l'activité du récepteur. Cette réduction de l'activité améliore la potentialisation à long terme dans l'hippocampe, ce qui est associé à une amélioration de l'apprentissage et de la mémoire . Les cibles moléculaires du RO4938581 comprennent le sous-type alpha 5 du récepteur de l'acide gamma-aminobutyrique A, et les voies impliquées comprennent celles liées à la plasticité synaptique et à la formation de la mémoire .

Comparaison Avec Des Composés Similaires

Le RO4938581 est unique par sa sélectivité pour le sous-type alpha 5 du récepteur de l'acide gamma-aminobutyrique A, ce qui le distingue des autres composés qui ciblent les récepteurs de l'acide gamma-aminobutyrique A de manière plus large . Les composés similaires comprennent :

Basmisanil (RO5186582) : Un autre composé développé par Hoffmann-La Roche qui cible le sous-type alpha 5 du récepteur de l'acide gamma-aminobutyrique A.

QH-II-066 : Un modulateur positif du sous-type alpha 5 du récepteur de l'acide gamma-aminobutyrique A.

La sélectivité unique du RO4938581 pour le sous-type alpha 5 du récepteur de l'acide gamma-aminobutyrique A en fait un outil précieux pour étudier la fonction de ce récepteur et pour développer de nouveaux amplificateurs cognitifs .

Propriétés

IUPAC Name |

15-bromo-5-(difluoromethyl)-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF2N5/c14-7-1-2-9-8(3-7)13-17-5-19-21(13)4-10-11(12(15)16)18-6-20(9)10/h1-3,5-6,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRYPJIKHMNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N=CN2C3=C(C=C(C=C3)Br)C4=NC=NN41)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045378 | |

| Record name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883093-10-5 | |

| Record name | RO-4938581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883093105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-4938581 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK5NA2M82J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of RO4938581?

A: RO4938581 acts as a negative allosteric modulator (NAM) of the GABAA α5 receptor. [] This means it binds to a specific site on the receptor, distinct from the GABA binding site, and reduces the receptor's response to GABA, an inhibitory neurotransmitter. [] By selectively inhibiting GABAA α5 receptors, RO4938581 reduces excessive GABAergic inhibition in the brain. [] You can find more information in the study "Reducing GABAA α5 Receptor-Mediated Inhibition Rescues Functional and Neuromorphological Deficits in a Mouse Model of Down Syndrome" [].

Q2: What effects does RO4938581 have on Down syndrome mouse models?

A2: Studies utilizing the Ts65Dn mouse model of Down syndrome demonstrate that chronic treatment with RO4938581 leads to several beneficial outcomes, including:

- Improved spatial learning and memory: RO4938581 treatment rescued deficits in spatial learning and memory tasks. []

- Enhanced hippocampal synaptic plasticity: Treatment restored impaired hippocampal synaptic plasticity, a crucial process for learning and memory. []

- Increased adult neurogenesis: RO4938581 normalized the reduced levels of adult neurogenesis observed in the hippocampus of Ts65Dn mice. []

- Normalization of GABAergic synapse markers: Treatment reversed the increased density of GABAergic synapse markers in the hippocampus, suggesting a restoration of inhibitory/excitatory balance. []

- Reduced hyperactivity: RO4938581 suppressed hyperactivity in Ts65Dn mice without inducing anxiety or affecting motor abilities. []

Q3: Are there specific protein anomalies in Down syndrome that RO4938581 might target?

A: While the exact mechanisms are still under investigation, research indicates that RO4938581 might contribute to rescuing protein anomalies observed in the Ts65Dn mouse model of Down syndrome. [] Further research is needed to fully elucidate these effects.

Q4: Has RO4938581 shown efficacy in other models of cognitive impairment?

A: Yes, beyond Down syndrome models, RO4938581 has demonstrated potential in attenuating cognitive deficits induced by phencyclidine (PCP) in rats. [] This suggests broader applicability in addressing cognitive dysfunction.

Q5: What is the pharmacological profile of RO4938581?

A: RO4938581 is recognized as a potent and selective GABAA α5 inverse agonist. [, ] This selectivity towards the α5 subunit is noteworthy, as it differentiates RO4938581 from other GABAergic drugs and may contribute to its favorable effect profile. You can explore more details in "The Discovery and Unique Pharmacological Profile of RO4938581 and RO4882224 as Potent and Selective GABAA α5 Inverse Agonists for the Treatment of Cognitive Dysfunction." [, ]

Q6: Are there any known metabolic interactions with RO4938581?

A: Studies in rats indicate that RO4938581 exhibits strong CYP1A2 autoinduction properties. [] This highlights the importance of considering potential drug-drug interactions during development and clinical use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

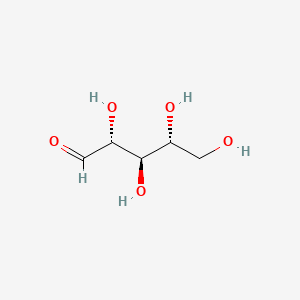

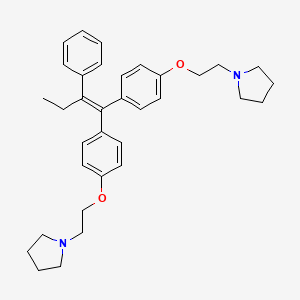

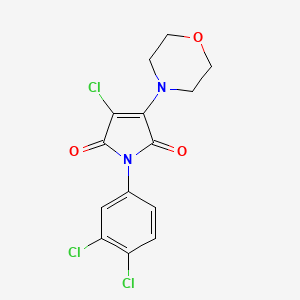

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)